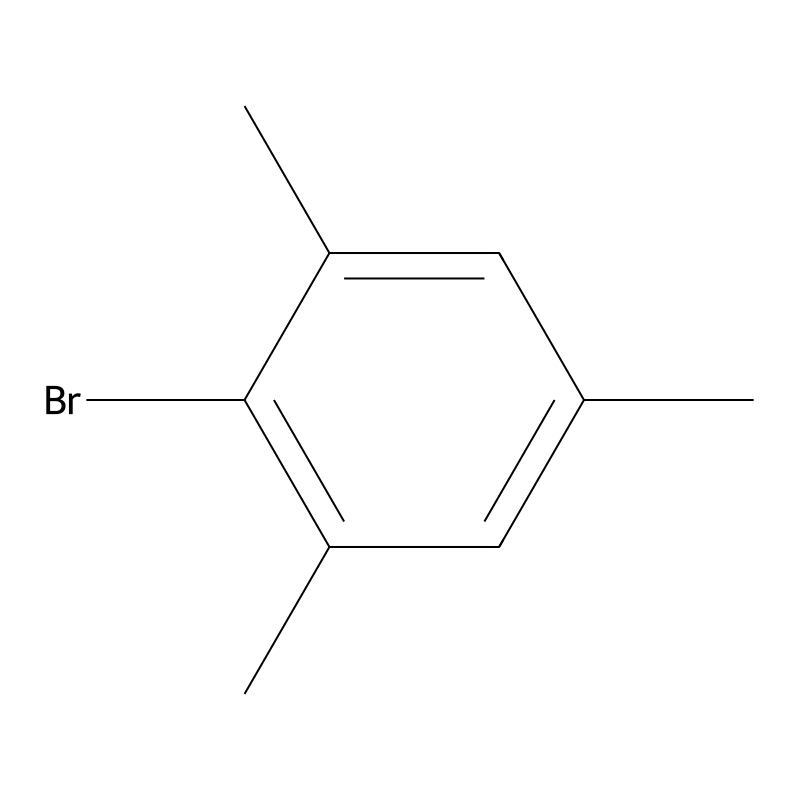

2-Bromomesitylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Precursor for Frustrated Lewis Pair (FLP) Catalysts

One significant application of 2-bromomesitylene lies in the synthesis of frustrated Lewis pairs (FLPs). FLPs are a class of catalysts composed of two Lewis acids unable to form a stable adduct due to steric hindrance. 2-Bromomesitylene serves as a precursor for the synthesis of Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate (H714510), a frustrated phosphonium borate catalyst particularly efficient in the metal-free catalytic hydrogenation of imines. This research, published in the journal Nature Catalysis, highlights the potential of 2-bromomesitylene derivatives in developing new and sustainable catalytic processes [].

Source

[] Frustrated Lewis Pairs (FLPs) as Emerging Metal-Free Catalysts for Hydrogenation, dehydrogenation, and hydroboration. Nature Catalysis (2018).

Additional applications:

While research on 2-bromomesitylene's applications is ongoing, some studies suggest its potential use in other areas of scientific research, including:

2-Bromomesitylene, also known as mesityl bromide, is an organic compound with the molecular formula . It is a derivative of mesitylene (1,3,5-trimethylbenzene), characterized by the substitution of one hydrogen atom on the aromatic ring with a bromine atom. This compound typically appears as a colorless liquid and is notable for its electron-rich nature, making it a valuable substrate in various

- Cross-Coupling Reactions: As an electron-rich aryl halide, it is commonly used in Suzuki and Heck coupling reactions to form biaryl compounds.

- Grignard Reagent Formation: When reacted with magnesium, 2-bromomesitylene forms a Grignard reagent, which can be utilized in further synthetic applications .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

The general reaction for its formation from mesitylene involves the direct bromination:

This reaction can proceed under various conditions, including in the dark or using sulfur bromide as an alternative brominating agent .

The primary method for synthesizing 2-bromomesitylene involves the bromination of mesitylene. This can be achieved through:

- Direct Bromination: Reacting mesitylene with bromine under controlled conditions.

- Alternative Brominating Agents: Utilizing sulfur bromide or nitric acid in conjunction with mesitylene to facilitate the reaction without light exposure .

These methods yield 2-bromomesitylene efficiently and are commonly employed in laboratory settings.

2-Bromomesitylene serves multiple purposes in organic synthesis:

- Synthetic Intermediate: It is utilized as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Catalyst Development: The compound plays a role in developing boron derivatives and other catalytic systems .

- Material Science: Its derivatives are explored in creating functional materials due to their unique electronic properties.

Research on interaction studies involving 2-bromomesitylene primarily focuses on its reactivity as a substrate in cross-coupling reactions. The compound's ability to form Grignard reagents allows it to interact with a variety of electrophiles, leading to the formation of complex organic structures. Additionally, studies on its derivatives may reveal insights into interaction mechanisms with biological systems or other organic compounds.

Several compounds share structural similarities with 2-bromomesitylene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Mesitylene | Parent compound; lacks halogen | |

| 1-Bromomesitylene | Bromine at different position (1-position) | |

| 3-Bromomesitylene | Bromine at 3-position; different reactivity | |

| Bromobenzene | Simpler structure; lacks alkyl substituents |

Uniqueness of 2-Bromomesitylene:

- The presence of three methyl groups adjacent to the bromine enhances its electron-donating ability compared to simpler aryl halides like bromobenzene.

- Its specific reactivity profile makes it particularly useful in cross-coupling reactions that require electron-rich substrates.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant